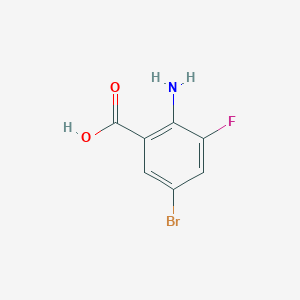

2-Amino-5-bromo-3-fluorobenzoic acid

Description

The exact mass of the compound 2-Amino-5-bromo-3-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-bromo-3-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJZODGTJUYULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654154 | |

| Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960067-43-0, 874784-14-2 | |

| Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromo-3-fluorobenzoic acid CAS number

An In-Depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-3-fluorobenzoic acid, a key halogenated building block in modern medicinal chemistry and synthetic research. We will delve into its fundamental properties, present a validated synthetic protocol with mechanistic insights, discuss analytical characterization techniques, and explore its applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights to facilitate its effective use in the laboratory.

Compound Identification and Physicochemical Properties

2-Amino-5-bromo-3-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The strategic placement of amino, bromo, and fluoro groups on the benzoic acid scaffold makes it a versatile intermediate for creating complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 874784-14-2 .[1][2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 874784-14-2 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | |

| IUPAC Name | 2-amino-5-bromo-3-fluorobenzoic acid | [2] |

| InChI Key | CLJZODGTJUYULK-UHFFFAOYSA-N | [2] |

| Appearance | Yellow solid | [1] |

| Storage | Store refrigerated in a dry, well-ventilated place. |[5] |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid is typically achieved via electrophilic aromatic substitution on a fluorinated precursor. The following protocol is a reliable method for its preparation in a laboratory setting.[1]

Mechanistic Rationale

The synthetic strategy hinges on the regioselective bromination of 2-Amino-3-fluorobenzoic acid. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. The carboxylic acid (-COOH) is a deactivating, meta-directing group. The fluorine (-F) is deactivating but ortho-, para-directing. The directing effects of the activating amino group dominate, guiding the incoming electrophile (Br⁺). The position para to the amino group is sterically accessible and electronically favorable, leading to the desired 5-bromo isomer. N-Bromosuccinimide (NBS) serves as a convenient and safer source of the bromine electrophile compared to liquid bromine. The reaction is conducted at a low temperature (-10 °C) to enhance selectivity and control the reaction rate, minimizing the formation of side products.

Experimental Protocol: Electrophilic Bromination

Step 1: Preparation of Starting Material

-

Dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.[1]

-

Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).[1]

Step 2: Bromination

-

In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.15 g, 6.45 mmol, 1.0 equivalent) in 4 mL of DMF.[1]

-

Add the NBS solution dropwise to the cooled solution of the starting material over a period of 10 minutes, maintaining the temperature at -10 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour to ensure the reaction goes to completion.[1]

Step 3: Quenching and Isolation

-

Quench the reaction by adding 50 mL of an aqueous sodium bisulfate solution. This step neutralizes any remaining NBS. A large amount of solid product will precipitate.[1]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid product with cold water to remove residual DMF and salts.

-

Dry the collected solid under vacuum to yield 2-Amino-5-bromo-3-fluorobenzoic acid (Typical yield: ~1.2 g, 80%) as a yellow solid.[1]

Caption: Synthetic workflow for 2-Amino-5-bromo-3-fluorobenzoic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure. The proton NMR will show characteristic shifts for the aromatic protons and the amine protons. The carbon NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product. The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single, sharp peak indicates a high degree of purity.

Applications in Research and Drug Development

Halogenated amino acids and their derivatives are of significant interest in medicinal chemistry.[6] The inclusion of fluorine and bromine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

Scaffold for Drug Discovery: This compound serves as a versatile starting material or intermediate for synthesizing more complex molecules.[7] Its functional groups (amine, carboxylic acid, bromine) provide multiple handles for subsequent chemical modifications, such as amide bond formation, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and nucleophilic substitutions.

-

Modulation of Biological Activity: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[6] The bromine atom can serve as a site for further functionalization or contribute to the molecule's interaction with biological targets through halogen bonding. Derivatives of similar halogenated benzoic acids have shown potential as anti-inflammatory and anticancer agents.[8]

Caption: Role as a versatile building block in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-5-bromo-3-fluorobenzoic acid.

-

Hazard Identification: The compound is classified with the signal word "Warning".[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

After Inhalation: Move the person to fresh air.[10]

-

After Skin Contact: Wash off immediately with plenty of soap and water.[10]

-

After Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[10]

-

After Ingestion: Clean mouth with water and drink plenty of water afterwards.[10] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[5]

-

Conclusion

2-Amino-5-bromo-3-fluorobenzoic acid (CAS: 874784-14-2) is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its functional groups, makes it an indispensable tool for the development of novel therapeutic agents and other complex organic molecules. Adherence to the outlined synthetic protocols and safety guidelines will ensure its effective and safe utilization in research and development endeavors.

References

-

2-amino-3-bromo-5-fluorobenzoic acid - ChemBK. [Link]

-

2-amino-5-bromo-3-fluorobenzoic acid,CAS No.874784-14-2. [Link]

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]

-

2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 2. 2-Amino-5-bromo-3-fluorobenzoic acid | 874784-14-2 [sigmaaldrich.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. 874784-14-2|2-Amino-5-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 8. chembk.com [chembk.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

2-Amino-5-bromo-3-fluorobenzoic acid chemical properties

An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core imparts a unique reactivity profile, making it a valuable intermediate for the construction of complex, biologically active molecules.[2][3] This guide provides an in-depth analysis of its chemical properties, synthesis, and handling, offering field-proven insights for its effective utilization in research and development.

The presence of both a bromine and a fluorine atom allows for selective functionalization. The bromine atom, for instance, is an excellent leaving group, rendering the molecule highly suitable for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[3] This reactivity is pivotal for introducing molecular diversity and constructing novel scaffolds. Furthermore, the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3] Derivatives of similar halogenated benzoic acids have shown promise in the development of anti-inflammatory and anti-cancer agents.[2][3]

Physicochemical Properties

Understanding the fundamental physicochemical properties of 2-amino-5-bromo-3-fluorobenzoic acid is crucial for its application in synthesis and formulation. These properties dictate its solubility, reactivity, and stability.

| Property | Value | Source |

| CAS Number | 874784-14-2 | [4] |

| Molecular Formula | C7H5BrFNO2 | [5] |

| Molecular Weight | 234.02 g/mol | |

| Appearance | Off-white to yellow solid | [6] |

| Melting Point | 202-205 °C | [6] |

| Boiling Point | 344.0 ± 42.0 °C (Predicted) | [6] |

| Density | 1.877 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 4.21 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water.[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-amino-5-bromo-3-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d6): δ (ppm) 6.76 (broad singlet, 2H, -NH2), 7.55 (doublet, J = 3.0 Hz, JH-F = 9.4 Hz, 1H), 7.71 (doublet, J = 3.0 Hz, JH-F = 7.8 Hz, 1H), 12.72 (broad singlet, 1H, -COOH).[6] The broad singlets are characteristic of the exchangeable protons of the amine and carboxylic acid groups. The coupling patterns of the aromatic protons are influenced by the adjacent fluorine atom.

Infrared (IR) Spectroscopy

-

IR (neat): 3494, 3351 cm⁻¹ (N-H stretching), 3053, 3038 cm⁻¹ (C-H aromatic stretching), 1521 cm⁻¹ (C=C aromatic stretching).[7] The distinct peaks for the N-H stretching confirm the presence of the primary amine group.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C7H5BrFNO2 [M+H]⁺ 233.9560, found 233.9551.[7] This data provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

Synthesis and Reactivity

The synthesis of 2-amino-5-bromo-3-fluorobenzoic acid is a critical aspect of its utility. A common and efficient method involves the electrophilic bromination of 2-amino-3-fluorobenzoic acid.

Synthetic Protocol: Bromination of 2-Amino-3-fluorobenzoic Acid

This protocol details a laboratory-scale synthesis. The rationale behind using N-bromosuccinimide (NBS) is its ability to act as a source of electrophilic bromine under mild conditions, which is crucial for regioselective bromination of the activated aromatic ring. The reaction is typically performed at a low temperature to control the reaction rate and minimize side-product formation.

Step-by-Step Methodology:

-

Dissolve 2-amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) in a reaction vessel.[4]

-

Cool the solution to -10 °C using an appropriate cooling bath.[4] Maintaining a low temperature is critical for controlling the exothermicity of the reaction and ensuring selectivity.

-

In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 1.15 g, 6.45 mmol) in DMF (4 mL).[4]

-

Add the NBS solution dropwise to the cooled solution of 2-amino-3-fluorobenzoic acid over a period of 10 minutes.[4] A slow, controlled addition prevents localized overheating and potential side reactions.

-

After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour to ensure the reaction goes to completion.[4]

-

Quench the reaction by adding aqueous sodium bisulfite (50 mL).[4] This step is to neutralize any unreacted NBS. A significant amount of solid product should precipitate.

-

Collect the solid product by filtration and wash it with petroleum ether.[6]

-

Dry the collected solid under vacuum to obtain 2-amino-5-bromo-3-fluorobenzoic acid.[4] A typical yield for this procedure is around 80%.[4]

Caption: Synthetic workflow for the bromination of 2-amino-3-fluorobenzoic acid.

Reactivity and Applications in Drug Discovery

The trifunctional nature of 2-amino-5-bromo-3-fluorobenzoic acid makes it a highly valuable synthon. The amino group can be acylated or used in cyclization reactions to form heterocyclic systems. The carboxylic acid group can be converted to esters or amides to modulate physicochemical properties such as solubility and bioavailability.[3]

The bromine atom is particularly useful for introducing molecular complexity through cross-coupling reactions. This allows for the facile synthesis of biaryl structures and other complex scaffolds that are prevalent in many drug candidates. The fluorine atom, while less reactive, can significantly impact the biological activity and pharmacokinetic profile of the final compound through its electronic and steric effects. Studies have indicated that derivatives of this compound may possess anti-cancer and antibacterial properties, highlighting its potential in drug research and development.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-5-bromo-3-fluorobenzoic acid.

Hazard Identification

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Signal Word: Warning.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8][9] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[9][10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Wash skin thoroughly after handling.[8][9] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep the container tightly closed.[9][11] Store refrigerated for long-term storage.[11]

First Aid Measures

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8][9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

-

If inhaled: Remove person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]

Caption: Key safety protocols for handling 2-amino-5-bromo-3-fluorobenzoic acid.

Conclusion

2-Amino-5-bromo-3-fluorobenzoic acid is a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents and other high-value chemical entities. Its unique substitution pattern provides a versatile platform for a wide range of chemical transformations. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory and beyond. As the demand for more complex and targeted molecules in drug discovery continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

-

2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem. [Link]

-

2-amino-4-bromo-5-fluorobenzoic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

2-amino-3-bromo-5-fluorobenzoic acid. ChemBK. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides with Formic Acid. Green Chemistry. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

- Preparation method for 2-bromo-3-fluorobenzoic acid.

- The preparation method of 2-amino-5-fluorobenzoic acid.

-

The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-amino-5-bromo-3-fluorobenzoic acid, CAS No.874784-14-2. ChemSrc. [Link]

-

2-Amino-5-bromo-3-fluorobenzoic acid. PubChem. [Link]

Sources

- 1. 2-amino-3-bromo-5-fluorobenzoic acid [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 5. 2-Amino-5-bromo-3-fluorobenzoic acid | 874784-14-2 [sigmaaldrich.com]

- 6. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic acid: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-fluorobenzoic acid, a halogenated anthranilic acid derivative of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique molecular architecture makes it a valuable building block in the synthesis of novel therapeutic agents. This document delves into its chemical identity, synthesis, structural and analytical characterization, and its emerging applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Physicochemical Properties

2-Amino-5-bromo-3-fluorobenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of amino, bromo, and fluoro groups on the benzoic acid scaffold imparts specific reactivity and conformational properties that are highly sought after in medicinal chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| CAS Number | 259269-84-6, 874784-14-2 | [1][2][3][4] |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | Approximately 160 °C | [5] |

| Boiling Point | 344.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in some organic solvents like ethanol and dichloromethane; sparingly soluble in water. | [5] |

The presence of both a hydrogen bond donor (amino group) and acceptor (carboxyl group), along with the electron-withdrawing nature of the halogen substituents, governs its intermolecular interactions and reactivity.

Synthesis and Manufacturing

The most prevalent and scalable synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid involves the electrophilic bromination of a readily available precursor, 2-amino-5-fluorobenzoic acid. The rationale behind this approach lies in the directing effects of the activating amino group and the deactivating, yet ortho-, para-directing, fluoro and carboxyl groups.

Experimental Protocol: Synthesis via Bromination

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity and purity confirmed by the analytical methods detailed in the subsequent section.

Materials:

-

2-Amino-5-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) or Acetic Acid

-

Aqueous Sodium Bisulfite

-

Petroleum Ether

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) at -10 °C.[2] The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the subsequent reaction. Acetic acid can also be used as a solvent.[1]

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS, 1.15 g, 6.45 mmol) in DMF (4 mL) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -10 °C.[2] NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. The low temperature helps to control the reaction rate and minimize the formation of potential side products.

-

Reaction Monitoring: Stir the reaction mixture at -10 °C for 1 hour.[2] The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

-

Work-up and Precipitation: Upon completion, quench the reaction by adding aqueous sodium bisulfite (50 mL).[2] This step is crucial to neutralize any unreacted NBS. The product will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid product by filtration. Wash the precipitate with petroleum ether to remove any non-polar impurities.[1] Dry the product under vacuum to yield 2-amino-5-bromo-3-fluorobenzoic acid as a yellow solid (typical yield: ~80%).[2]

Caption: Synthetic workflow for 2-Amino-5-bromo-3-fluorobenzoic acid.

Molecular Structure and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic region will display complex splitting patterns due to coupling between the protons and the fluorine atom. A broad singlet for the amino protons and a downfield singlet for the carboxylic acid proton are also anticipated. For the isomeric 2-amino-4-bromo-5-fluorobenzoic acid, the aromatic proton appears as a doublet at δ 7.62 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons will show distinct resonances, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. For 2-amino-4-bromo-5-fluorobenzoic acid, the carbonyl carbon is observed at δ 170.5 ppm, and the aromatic carbons resonate in the range of δ 99.5-149.6 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine. For a similar compound, 2-amino-4-bromo-5-fluorobenzoic acid, these are seen at 3494 and 3351 cm⁻¹.[6]

-

C=O Stretching: A strong absorption band in the range of 1670-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C-F, C-Br, and C-N Stretching: These will appear in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (234.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-17 Da) to form an acylium ion, and the loss of the entire carboxyl group (-45 Da).[7] Further fragmentation of the aromatic ring is also possible. The presence of the bromine and fluorine atoms will influence the fragmentation pattern, leading to characteristic daughter ions. LC-MS analysis has shown a peak at m/z = 234 [M+H]⁺.[1]

Caption: Analytical workflow for structural elucidation and purity assessment.

Applications in Research and Drug Development

Substituted anthranilic acids are a well-established class of compounds with diverse biological activities.[8][9] The unique substitution pattern of 2-Amino-5-bromo-3-fluorobenzoic acid makes it a promising scaffold for the development of novel therapeutic agents.

Intermediate in Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds.[5] The amino and carboxylic acid functionalities can be readily modified to build diverse molecular architectures.

Potential Pharmacological Activities

While specific biological data for 2-Amino-5-bromo-3-fluorobenzoic acid is limited in publicly available literature, the broader class of substituted anthranilic acids has demonstrated a range of activities:

-

Anti-inflammatory Activity: Many N-substituted anthranilic acid derivatives, such as mefenamic acid, are known non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

-

Antimicrobial and Antifungal Activity: Derivatives of anthranilic acid have shown promising activity against various bacterial and fungal strains.[8]

-

Anticancer Activity: Some studies have indicated that anthranilic acid derivatives may possess cytotoxic effects against certain cancer cell lines.[5][8][11] The presence of halogens can enhance the lipophilicity and cell permeability of drug candidates, potentially improving their efficacy.

The combination of a bromine and a fluorine atom in 2-Amino-5-bromo-3-fluorobenzoic acid offers medicinal chemists a unique opportunity to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-5-bromo-3-fluorobenzoic acid.

-

Hazard Identification: This compound is generally classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

2-Amino-5-bromo-3-fluorobenzoic acid is a key molecular building block with significant potential in the field of drug discovery and organic synthesis. Its well-defined synthesis and unique structural features provide a solid foundation for the development of novel compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering valuable insights for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

- 1. echemi.com [echemi.com]

- 2. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 3. guiding-bio.com [guiding-bio.com]

- 4. CAS 259269-84-6 | 4657-B-01 | MDL MFCD00662509 | 2-Amino-3-bromo-5-fluorobenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 5. chembk.com [chembk.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-amino-4-bromo-5-fluorobenzoic acid [orgspectroscopyint.blogspot.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijddr.in [ijddr.in]

- 10. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 12. fishersci.com [fishersci.com]

2-Amino-5-bromo-3-fluorobenzoic acid synthesis from 2-amino-3-fluorobenzoic acid

An In-depth Technical Guide to the Regioselective Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a valuable halogenated anthranilic acid derivative. Its structural complexity, featuring three distinct substituents on the aromatic ring, makes it a highly sought-after building block in medicinal chemistry and drug development. The specific arrangement of the amino, bromo, and fluoro groups allows for diverse downstream modifications, enabling the synthesis of complex heterocyclic scaffolds and novel pharmaceutical candidates. This guide provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5-bromo-3-fluorobenzoic acid via the electrophilic bromination of 2-amino-3-fluorobenzoic acid, grounded in established chemical principles and safety practices.

Scientific Rationale: Mechanism and Regioselectivity

The synthesis hinges on the principles of electrophilic aromatic substitution. The starting material, 2-amino-3-fluorobenzoic acid, possesses three substituents with competing directing effects:

-

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

-

Fluoro Group (-F): A deactivating group due to its inductive effect, but it still directs ortho and para due to resonance.

-

Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta position.

The regiochemical outcome of the bromination is determined by the interplay of these electronic effects. The amino group is the most powerful activating director. Therefore, the position para to the amino group (C5) is the most electron-rich and sterically accessible site for electrophilic attack. The positions ortho to the amino group are C3 (already substituted with fluorine) and C1 (substituted with the carboxyl group). Consequently, bromination is overwhelmingly directed to the C5 position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[1][2] It serves as a mild and convenient source of electrophilic bromine (Br⁺), minimizing the potential for over-bromination and other side reactions that can occur with harsher reagents like molecular bromine (Br₂).[3] The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can influence the reaction's regioselectivity and facilitate the process.[1][4]

Visual Workflow of the Synthesis

Caption: Overall workflow for the synthesis of 2-amino-5-bromo-3-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the synthesis of 2-amino-5-bromo-3-fluorobenzoic acid.[5]

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-fluorobenzoic acid | 155.13 | 1.0 g | 6.45 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.15 g | 6.45 |

| N,N-Dimethylformamide (DMF) | 73.09 | 14 mL (total) | - |

| Aqueous Sodium Bisulfate Solution | - | 50 mL | - |

Step-by-Step Methodology

-

Preparation of Starting Material Solution: In a suitable reaction vessel, dissolve 1.0 g (6.45 mmol) of 2-amino-3-fluorobenzoic acid in 10 mL of N,N-dimethylformamide (DMF).[5]

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Preparation of NBS Solution: In a separate flask, dissolve 1.15 g (6.45 mmol) of N-bromosuccinimide (NBS) in 4 mL of DMF.

-

Addition of Brominating Agent: Add the NBS solution dropwise to the cooled solution of 2-amino-3-fluorobenzoic acid over a period of 10 minutes, maintaining the internal temperature at -10 °C.[5]

-

Reaction: Once the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour.[5] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) if desired.

-

Quenching and Precipitation: After 1 hour, quench the reaction by pouring the mixture into 50 mL of an aqueous sodium bisulfate solution. A large amount of solid product should precipitate out.[5]

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water. Dry the collected solid under vacuum to obtain the final product, 2-amino-5-bromo-3-fluorobenzoic acid.[5] The expected yield is approximately 1.2 g (80%).[5]

Safety and Handling

Adherence to strict safety protocols is paramount for this procedure. All work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[6][7]

-

2-Amino-3-fluorobenzoic acid: May cause skin, eye, and respiratory irritation. Avoid breathing dust.[8]

-

N-Bromosuccinimide (NBS): A hazardous substance that can cause severe skin burns and eye damage.[9] It is also an oxidizer and may intensify fire.[10][11] Handle with care, avoid contact with combustible materials, and store in a cool, dry, and light-protected environment.[11]

-

N,N-Dimethylformamide (DMF): A solvent that can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Contaminated materials should be treated as hazardous waste.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Conclusion

This guide details a reliable and efficient method for the synthesis of 2-amino-5-bromo-3-fluorobenzoic acid. The procedure leverages the regioselective bromination of 2-amino-3-fluorobenzoic acid using N-bromosuccinimide, a reaction governed by the powerful directing effect of the amino group. By following the outlined experimental protocol and adhering to the specified safety precautions, researchers can effectively produce this valuable chemical intermediate for applications in drug discovery and advanced materials synthesis.

References

- Caruso, F., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2009(03), 461-465.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Bromosuccinimide. [Link]

-

LookChem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. [Link]

-

Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

-

Netizen Me. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. [Link]

-

ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines. [Link]

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

PubChem. (n.d.). 2-Amino-4-bromo-3-fluorobenzoic acid. [Link]

-

Wikipedia. (2019). N-Bromosuccinimide. [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chemscience.com [chemscience.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data of 2-Amino-5-bromo-3-fluorobenzoic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-bromo-3-fluorobenzoic acid

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid (CAS No. 874784-14-2) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a building block in the synthesis of novel pharmaceutical agents necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this molecule. This guide offers a comprehensive overview of the expected spectroscopic data for 2-Amino-5-bromo-3-fluorobenzoic acid and provides detailed, field-proven protocols for acquiring this information.

While a complete set of experimentally-derived spectra for this specific compound is not widely available in the public domain, this guide will leverage data from closely related analogs and first principles of spectroscopy to predict and interpret its spectral characteristics. The methodologies described herein represent a self-validating system for researchers to generate and confirm the spectroscopic profile of 2-Amino-5-bromo-3-fluorobenzoic acid.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure, with its unique substitution pattern on the benzene ring, gives rise to a distinct spectroscopic fingerprint. The presence of an amine (-NH₂), a carboxylic acid (-COOH), a bromine atom, and a fluorine atom dictates the expected signals in various spectroscopic techniques.

| Property | Value | Source |

| CAS Number | 874784-14-2 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| IUPAC Name | 2-Amino-5-bromo-3-fluorobenzoic acid |

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For 2-Amino-5-bromo-3-fluorobenzoic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the method of choice. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | Calculated m/z ([M+H]⁺) |

| C₇H₆⁷⁹BrFNO₂⁺ | 233.9560 |

| C₇H₆⁸¹BrFNO₂⁺ | 235.9540 |

Note: The [M+H]⁺ (protonated molecule) is the most commonly observed ion in positive-ion ESI for compounds with basic sites like an amino group.[3]

Experimental Protocol: High-Resolution ESI-MS

This protocol is designed to yield accurate mass data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-Amino-5-bromo-3-fluorobenzoic acid.

-

Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

From the stock solution, perform a serial dilution with the same solvent to a final concentration of approximately 10 µg/mL.

-

If the sample exhibits poor solubility, gentle warming or sonication may be applied. If insolubility persists, a different solvent system should be evaluated.

-

Transfer the final solution to a 2 mL autosampler vial with a pre-slit septum.

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Set the ionization mode to positive ion detection.

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire data over a mass range that includes the expected m/z values (e.g., m/z 100-400).

-

The high resolution of the instrument allows for the determination of the elemental composition from the accurate mass measurement, which should be within 5 ppm of the calculated value for confident identification.[4]

-

Caption: High-Resolution ESI-MS Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 2-Amino-5-bromo-3-fluorobenzoic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-X bonds, as well as aromatic C-H and C=C stretches.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400-3300 | Amine (N-H) | Symmetric & Asymmetric Stretch | Two sharp bands |

| 3300-2500 | Carboxylic Acid (O-H) | Stretch | Very broad band |

| ~1700 | Carboxylic Acid (C=O) | Stretch | Strong, sharp band |

| 1620-1580 | Amine (N-H) / Aromatic | Scissoring / C=C Stretch | Medium to strong bands |

| 1400-1200 | C-O / O-H | Stretch / Bend | Medium intensity bands |

| ~1100 | C-F | Stretch | Strong band |

| 900-675 | Aromatic C-H | Out-of-plane bend | Strong bands, indicative of substitution pattern |

Note: The broad O-H stretch of the carboxylic acid may overlap with the C-H stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid 2-Amino-5-bromo-3-fluorobenzoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrumentation and Analysis:

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

After analysis, clean the crystal thoroughly.

-

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-5-bromo-3-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Amino-5-bromo-3-fluorobenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. Instead, it offers a detailed examination of the compound's physicochemical properties, a robust experimental protocol for solubility determination, and a theoretical discussion of the factors governing its behavior in various solvent systems.

Introduction: The Importance of Solubility

2-Amino-5-bromo-3-fluorobenzoic acid is a substituted anthranilic acid derivative. Such halogenated and aminated benzoic acid structures are common pharmacophores and versatile intermediates in organic synthesis. Understanding the solubility of this compound is critical for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, controlling reaction rates, and managing product isolation and purification.

-

Crystallization: Designing effective crystallization processes for purification and polymorph control.

-

Pre-formulation Studies: Providing foundational data for drug development, enabling the selection of suitable vehicles for in vitro and in vivo testing.

Physicochemical Characterization of the Solute

Before undertaking experimental solubility studies, a thorough understanding of the solute's intrinsic properties is essential. These properties dictate its interactions with different solvents.

Table 1: Physicochemical Properties of 2-Amino-5-bromo-3-fluorobenzoic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | Echemi[2] |

| Molecular Weight | 234.02 g/mol | Echemi[2] |

| Appearance | Off-white to yellow solid/crystal powder | ChemicalBook[3], ChemBK[1] |

| Melting Point | Approx. 160 °C | ChemBK[1] |

| Predicted pKa | 4.21 ± 0.10 | ChemicalBook[3] |

| Predicted XLogP3 | 2.1 | Echemi[2] |

| Hydrogen Bond Donor Count | 2 | Echemi[2] |

| Hydrogen Bond Acceptor Count | 4 | Echemi[2] |

Expert Insights: The molecule possesses both acidic (carboxylic acid, pKa ~4.21) and basic (amino group) functionalities, making it amphoteric.[3] It has functional groups capable of both donating (amine -NH₂, acid -OH) and accepting (carbonyl C=O, fluorine -F, amine -N-) hydrogen bonds.[2] The predicted XLogP3 of 2.1 suggests a moderate lipophilicity.[2] These features—amphoterism, hydrogen bonding capability, and moderate lipophilicity—predict a complex solubility profile, with significant variation expected across solvents of different polarities and functionalities.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding involves considering the interplay of several factors.[4][5][6]

-

Polarity: The polarity of the solute and solvent is a primary determinant. Polar solvents will more effectively dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][7][8] 2-Amino-5-bromo-3-fluorobenzoic acid has a significant dipole moment due to its polar functional groups (-COOH, -NH₂, -F, -Br).

-

Hydrogen Bonding: The ability of the solute to form hydrogen bonds with the solvent can dramatically enhance solubility.[4] Solvents that are hydrogen bond donors (e.g., alcohols like methanol) or acceptors (e.g., ethers like THF, ketones like acetone) will interact favorably with the amine and carboxylic acid moieties of the molecule.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, as this requires creating a larger cavity in the solvent structure.[4][7]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[4][7][8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the solute's crystal lattice energy.

The following diagram illustrates the logical relationship between molecular properties and the resulting solubility.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID CAS#: 259269-84-6 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. byjus.com [byjus.com]

A Guide to the Physicochemical Characterization of 2-Amino-5-bromo-3-fluorobenzoic Acid: A Focus on Melting Point Determination

Introduction: The Significance of a Fundamental Property

2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2) is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. As with any crystalline solid used in these high-stakes fields, its physicochemical properties are not merely data points; they are critical indicators of identity, purity, and suitability for downstream applications. Among these, the melting point stands as a primary, accessible, and highly informative characteristic.

This guide provides a comprehensive technical overview of the melting point of 2-Amino-5-bromo-3-fluorobenzoic acid. However, a survey of publicly available chemical databases reveals a lack of a consistently reported and validated melting point for this specific isomer. This ambiguity underscores a critical challenge often faced by researchers: how to proceed when a fundamental property is not well-documented.

Therefore, this document moves beyond simply reporting a value. It is designed as a practical guide for researchers, scientists, and drug development professionals to:

-

Understand the theoretical underpinnings that govern the melting point of complex organic molecules.

-

Implement a rigorous, self-validating protocol for the accurate in-house determination of the melting point.

-

Interpret the results in the context of purity, synthesis, and the potential for polymorphism.

Physicochemical Properties of 2-Amino-5-bromo-3-fluorobenzoic Acid

A summary of the key identifiers and properties for this compound is presented below. The lack of a definitive melting point necessitates careful experimental determination by the end-user.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-5-bromo-3-fluorobenzoic acid | - |

| CAS Number | 874784-14-2 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| Physical Form | Reported as a solid, powder, or crystals, potentially pale-yellow to brown in color. | |

| Melting Point (°C) | Not consistently reported in surveyed literature. Note: The isomer 2-Amino-3-bromo-5-fluorobenzoic acid (CAS 259269-84-6) has a reported melting point of approximately 160°C. This highlights the critical importance of verifying the correct isomer. | [3] |

The Theoretical Framework: What Governs a Melting Point?

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change represents the point at which the thermal energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice.[4] For an organic molecule like 2-Amino-5-bromo-3-fluorobenzoic acid, several factors dictate the strength of these forces and, consequently, its melting point.

-

Intermolecular Forces: The energy required to disrupt the crystal lattice is directly proportional to the strength of the forces between molecules. These include:

-

Hydrogen Bonding: The presence of both a carboxylic acid (-COOH) and an amine (-NH₂) group allows for strong hydrogen bonding, which significantly increases the melting point.

-

Dipole-Dipole Interactions: The electronegative fluorine and bromine atoms, along with the carbonyl group, create permanent dipoles, leading to attractive interactions between molecules.

-

Van der Waals Forces: These forces, while weaker, increase with molecular size and surface area, contributing to the overall lattice energy.[2]

-

-

Molecular Structure and Packing: Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice. This dense packing maximizes intermolecular contact and requires more energy to break apart, resulting in a higher melting point compared to less symmetrical isomers.

-

The Impact of Impurities: The presence of even small amounts of impurities disrupts the uniform crystal lattice. This disruption weakens the intermolecular forces, leading to two observable effects: a depression of the melting point and a broadening of the melting range (the temperature range from the first drop of liquid to complete liquefaction). A sharp melting range (typically ≤ 1°C) is a strong indicator of high purity.

The Challenge of Polymorphism: More Than One Crystal Form

It is crucial for researchers to understand that a single chemical compound can often crystallize into multiple, distinct solid-state forms known as polymorphs .[5]

-

Definition: Polymorphs have the same chemical composition but differ in their three-dimensional crystal lattice arrangement.

-

Consequences: This difference in crystal packing can lead to significant variations in physical properties, including melting point, solubility, stability, and bioavailability. The discovery of a new, more stable (and less soluble) polymorph of the HIV drug Ritonavir (Norvir) in 1998, which led to a market withdrawal, is a classic example of the profound impact of polymorphism in the pharmaceutical industry.[5]

-

Formation: The specific polymorph obtained depends on crystallization conditions such as the choice of solvent, rate of cooling, temperature, and pressure.

The absence of a single, defined melting point for 2-Amino-5-bromo-3-fluorobenzoic acid in the literature could suggest that it may exist in different polymorphic forms, each with its own characteristic melting point. Therefore, any experimentally determined melting point must be recorded alongside the detailed crystallization/purification history of the sample.

Experimental Protocol: Rigorous Melting Point Determination

Accurate determination is essential. The capillary method is the most common and reliable technique.

Objective: To determine the melting point range of a sample of 2-Amino-5-bromo-3-fluorobenzoic acid accurately.

Apparatus:

-

Calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Certified reference standards for calibration (e.g., benzophenone, caffeine)

Protocol:

-

Apparatus Calibration (Self-Validating System):

-

Before analyzing the target compound, verify the apparatus's accuracy using at least two certified reference standards that bracket the expected melting point.

-

If the observed melting points deviate from the certified ranges, create a calibration curve or apply a correction factor to all subsequent measurements. This step ensures the trustworthiness of your results.

-

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum to remove any residual solvent, which can act as an impurity and depress the melting point.

-

Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine, uniform powder. This ensures efficient and even heat transfer.

-

-

Capillary Tube Loading:

-

Invert a capillary tube and press the open end into the powdered sample.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down. Alternatively, drop the tube through a long glass tube onto the benchtop.

-

The final packed sample height should be 2-3 mm. An overloaded sample will result in a broad, inaccurate melting range.

-

-

Measurement - Two-Stage Heating:

-

Stage 1: Rapid Scan (Approximate Determination):

-

Place the loaded capillary in the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C per minute).

-

Record the approximate temperature at which the sample melts. This provides a target for the more accurate measurement. Let the apparatus cool sufficiently before the next step.

-

-

Stage 2: Slow Scan (Accurate Determination):

-

Place a new capillary with a fresh sample in the apparatus.

-

Rapidly heat to a temperature approximately 20 °C below the approximate melting point found in Stage 1.

-

Crucially, reduce the heating rate to 1-2 °C per minute. This slow rate allows the temperature of the sample and the thermometer to equilibrate, which is essential for accuracy.

-

Record the temperature at which the very first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last trace of solid disappears (T₂).

-

The melting point should be reported as the range T₁ - T₂.

-

-

-

Replicate and Report:

-

Repeat the Slow Scan (Stage 2) at least twice with fresh samples to ensure reproducibility.

-

The final report should include the calibrated melting range and a detailed description of the sample's appearance and any observed changes upon heating (e.g., color change, decomposition).

-

Caption: Workflow for Accurate Melting Point Determination.

The Influence of Synthesis and Purification

The observed melting point is inextricably linked to the compound's history. The synthetic route used to produce 2-Amino-5-bromo-3-fluorobenzoic acid will dictate the potential impurity profile.

A common synthetic pathway involves the electrophilic bromination of 2-Amino-3-fluorobenzoic acid using a reagent like N-bromosuccinimide (NBS).[1]

-

Potential Impurities:

-

Unreacted Starting Material: Residual 2-Amino-3-fluorobenzoic acid.

-

Over-brominated Products: Di-bromo species.

-

Isomeric Byproducts: Bromination at other positions on the aromatic ring.

-

Residual Solvents: Solvents from the reaction (e.g., DMF) or workup.

-

These impurities will depress and broaden the melting point. Therefore, rigorous purification, typically via recrystallization , is paramount. The choice of recrystallization solvent is critical, as it can not only remove impurities but also influence the resulting polymorphic form. A successful purification will yield a product with a sharp, consistent melting point.

Caption: Impact of Synthesis and Purification on Final Melting Point.

Conclusion

The melting point of 2-Amino-5-bromo-3-fluorobenzoic acid is a fundamental parameter for its identification and quality control. While a definitive value is not consistently available in the public domain—a fact that may hint at the existence of polymorphs—this guide provides the essential theoretical framework and a robust, practical methodology for its determination.

By adhering to a systematic approach involving careful sample preparation, instrument calibration, and a standardized two-stage heating protocol, researchers can confidently establish the melting point of their specific batch. Interpreting this value in the context of the compound's synthetic history and the principles of melting point depression allows for a reliable assessment of purity. For any research or development involving this compound, the rigorous, in-house determination of its melting point is not just recommended; it is a matter of scientific integrity.

References

-

ChemBK. (n.d.). 2-amino-3-bromo-5-fluorobenzoic acid. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point? Retrieved from [Link]

-

PharmaCores. (n.d.). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

-

MDPI. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Jagiellonian Centre for Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

Sources

- 1. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 2. 874784-14-2|2-Amino-5-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 874784-14-2 CAS MSDS (2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 874784-14-2 Cas No. | 2-Amino-5-bromo-3-fluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

The Strategic Sourcing and Application of 2-Amino-5-bromo-3-fluorobenzoic Acid in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the strategic selection of molecular building blocks is a critical determinant of success in the rapid development of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated anthranilic acid derivatives have emerged as particularly valuable scaffolds. This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-fluorobenzoic acid, a trifunctional arene that offers a unique combination of reactive handles for intricate molecular architecture. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers in leveraging this versatile compound for accelerated drug discovery programs.

Physicochemical Properties and Structural Attributes

2-Amino-5-bromo-3-fluorobenzoic acid (CAS No. 874784-14-2) is a substituted aromatic carboxylic acid with the molecular formula C₇H₅BrFNO₂.[1][2] Its structure is characterized by an anthranilic acid core further functionalized with bromine and fluorine atoms at positions 5 and 3, respectively. This specific arrangement of substituents imparts a unique electronic and steric profile, influencing its reactivity and potential interactions with biological targets.

| Property | Value | Source |

| Molecular Weight | 234.02 g/mol | [3] |

| Appearance | Beige to white powder | [4] |

| Melting Point | Not available | |

| Boiling Point | 321.7±42.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.877±0.06 g/cm³ (Predicted) | [5] |

| pKa | Not available | |

| Solubility | Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water. | [6] |

| XLogP3 | 2.1 | [5] |

The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a common strategy in medicinal chemistry. The bromine atom serves as a versatile synthetic handle, amenable to a wide range of cross-coupling reactions. The amino and carboxylic acid groups provide sites for amide bond formation, a cornerstone of peptide and small molecule synthesis.

Commercial Availability and Supplier Landscape

2-Amino-5-bromo-3-fluorobenzoic acid is commercially available from a variety of suppliers, catering to different scales of research and development needs. The purity of the commercially available material is typically around 97-98%. When sourcing this reagent, it is crucial to consider not only the price but also the supplier's reputation, the purity of the material, and the availability of a comprehensive Certificate of Analysis (CoA).

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Ambeed) | 97% | 250 mg, 1 g, 5 g, 25 g, 100 g | $20.70 (250 mg) - $483.00 (100 g)[1] |

| ChemicalBook | Varies by supplier | Varies | Varies |

| ECHEMI (Shanghai Medfine Bio-pharma) | Varies | Varies | Varies |

Note: Prices are subject to change and may vary based on the supplier and quantity.

Synthesis and Manufacturing Routes

The primary synthetic route to 2-Amino-5-bromo-3-fluorobenzoic acid involves the electrophilic bromination of 2-Amino-3-fluorobenzoic acid. Two common laboratory-scale procedures are outlined below. The choice of solvent and temperature can influence the reaction rate, yield, and impurity profile.

Method A: Bromination in N,N-Dimethylformamide (DMF)

This method employs N-bromosuccinimide (NBS) as the brominating agent in DMF at a low temperature.[7] The low temperature helps to control the regioselectivity of the bromination and minimize the formation of over-brominated byproducts.

Experimental Protocol:

-

Dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in DMF (10 mL) in a round-bottom flask.

-

Cool the solution to -10 °C using an appropriate cooling bath.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1.15 g, 6.45 mmol) in DMF (4 mL).

-

Add the NBS solution dropwise to the cooled solution of the starting material over 10 minutes, maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 °C for 1 hour.

-

Upon completion, quench the reaction by adding aqueous sodium bisulfate (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and dry under vacuum to yield 2-Amino-5-bromo-3-fluorobenzoic acid as a yellow solid (yield: ~80%).[7]

Method B: Bromination in Acetic Acid

This alternative procedure utilizes acetic acid as the solvent at room temperature.[3] This method may be more convenient for laboratories not equipped for low-temperature reactions, though yields and purity may differ from the DMF-based method.

Experimental Protocol:

-

Dissolve 2-amino-5-fluorobenzoic acid (20 g, 129 mmol) in glacial acetic acid (250 mL) in a round-bottom flask at 0°C.

-

Add N-bromosuccinimide (25 g, 140 mmol) in portions to the solution.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the filter cake with petroleum ether (3 x 100 mL).

-

Dry the solid in vacuo to afford the product as a white solid (yield: ~62%).[3]

Caption: Synthetic workflow for 2-Amino-5-bromo-3-fluorobenzoic acid.

Spectroscopic Characterization and Quality Control

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and bromine substituents. The chemical shifts of the amine and carboxylic acid protons will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Br and C-F stretching vibrations. For the related compound 2-amino-4-bromo-5-fluorobenzoic acid, characteristic IR peaks are observed at 3494, 3351, 3053, 3038, 1521, and 774 cm⁻¹.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). For 2-amino-4-bromo-5-fluorobenzoic acid, the high-resolution mass spectrum (HRMS) shows a calculated m/z of 233.9560 for [M+H]⁺, with a found value of 233.9551.[8]

Quality Control Workflow:

Caption: Quality control workflow for incoming batches of the reagent.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-5-bromo-3-fluorobenzoic acid is a valuable building block for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures of pharmaceutical interest. The strategic placement of the amino, bromo, and fluoro substituents allows for sequential and regioselective modifications.

While specific, publicly disclosed drug candidates synthesized directly from 2-Amino-5-bromo-3-fluorobenzoic acid are not extensively documented, the utility of similarly substituted anthranilic acids is well-established in medicinal chemistry. These scaffolds are frequently employed in the synthesis of:

-

Kinase Inhibitors: The anthranilic acid moiety can serve as a hinge-binding element in ATP-competitive kinase inhibitors.

-

Anti-inflammatory Agents: Derivatives of fluorinated and brominated benzoic acids have shown promise in the development of anti-inflammatory drugs.

-

Anticancer Agents: The ability to introduce diverse functionality through cross-coupling reactions at the bromine position makes this a valuable scaffold for generating libraries of compounds for oncology screening.

The general importance of fluorinated amino acids and their derivatives in drug design is highlighted by the increasing number of FDA-approved pharmaceuticals containing these moieties.[9][10] The introduction of fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.

Safety and Handling

2-Amino-5-bromo-3-fluorobenzoic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.[11]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

2-Amino-5-bromo-3-fluorobenzoic acid represents a strategically important and commercially available building block for modern drug discovery. Its unique trifunctional nature provides medicinal chemists with a versatile platform for the synthesis of complex and diverse molecular entities. A thorough understanding of its chemical properties, synthetic routes, and appropriate quality control measures is paramount for its effective utilization in the development of next-generation therapeutics. This guide provides a foundational framework for researchers to confidently source, handle, and apply this valuable reagent in their pursuit of innovative medicines.

References